molecular formula C18H20N2O2 B11019519 4-(acetylamino)-N-[2-(propan-2-yl)phenyl]benzamide

4-(acetylamino)-N-[2-(propan-2-yl)phenyl]benzamide

Cat. No.: B11019519
M. Wt: 296.4 g/mol
InChI Key: IQZSCJPXHVGBGV-UHFFFAOYSA-N
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Description

4-(ACETYLAMINO)-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE is a chemical compound with a complex structure that includes an acetylamino group and an isopropylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ACETYLAMINO)-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the acetylation of aniline derivatives followed by coupling with isopropylphenyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(ACETYLAMINO)-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(ACETYLAMINO)-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(ACETYLAMINO)-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(ACETYLAMINO)-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The acetylamino group and isopropylphenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(2-isopropylphenyl)benzamide: A related compound with similar structural features but different functional groups.

    N-(2-isopropylphenyl)acetamide: Another compound with an isopropylphenyl group but lacking the benzamide core.

Uniqueness

4-(ACETYLAMINO)-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-acetamido-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C18H20N2O2/c1-12(2)16-6-4-5-7-17(16)20-18(22)14-8-10-15(11-9-14)19-13(3)21/h4-12H,1-3H3,(H,19,21)(H,20,22)

InChI Key

IQZSCJPXHVGBGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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